4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,8-dioxa-4,11-diazaspiro[56]dodecan-3-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic compounds with different substituents or ring sizes. Examples include:
- 4-(1-Methyl-1H-Pyrazol-4-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One
- 1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane
Uniqueness
4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the rings. This combination of features can impart distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-methyl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-11-6-9(14-4-8(11)12)5-10-2-3-13-7-9/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCOQSGZLOYATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CNCCOC2)OCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.